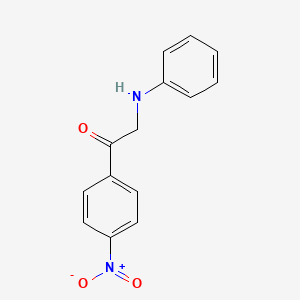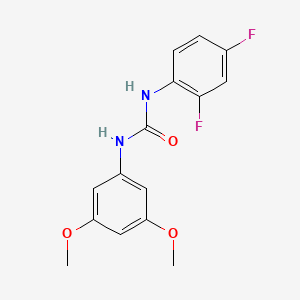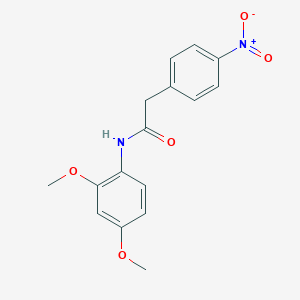
2-anilino-1-(4-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-anilino-1-(4-nitrophenyl)ethanone, also known as ANE, is a synthetic compound that has been widely studied for its potential use in medicinal chemistry. ANE is a member of the chalcone family of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 2-anilino-1-(4-nitrophenyl)ethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. 2-anilino-1-(4-nitrophenyl)ethanone has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival. 2-anilino-1-(4-nitrophenyl)ethanone has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-anilino-1-(4-nitrophenyl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as cytokines and chemokines, and to inhibit the activation of immune cells, such as macrophages and T cells. 2-anilino-1-(4-nitrophenyl)ethanone has also been shown to have antioxidant properties, which may protect cells from oxidative damage. Additionally, 2-anilino-1-(4-nitrophenyl)ethanone has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer effects.
Advantages and Limitations for Lab Experiments
2-anilino-1-(4-nitrophenyl)ethanone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. 2-anilino-1-(4-nitrophenyl)ethanone has also been extensively studied, and its biological activities are well-characterized. However, 2-anilino-1-(4-nitrophenyl)ethanone also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 2-anilino-1-(4-nitrophenyl)ethanone has not been extensively studied in vivo, which means that its effects in living organisms are not well-understood.
Future Directions
There are several future directions for research on 2-anilino-1-(4-nitrophenyl)ethanone. One area of interest is the development of 2-anilino-1-(4-nitrophenyl)ethanone derivatives that have improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 2-anilino-1-(4-nitrophenyl)ethanone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of 2-anilino-1-(4-nitrophenyl)ethanone and its effects in vivo.
Synthesis Methods
The synthesis of 2-anilino-1-(4-nitrophenyl)ethanone involves the condensation of 4-nitroacetophenone with aniline in the presence of a base catalyst. The resulting product is purified through recrystallization to obtain 2-anilino-1-(4-nitrophenyl)ethanone in high yield and purity. The synthesis of 2-anilino-1-(4-nitrophenyl)ethanone has been optimized over the years, and various modifications have been made to improve the yield and efficiency of the reaction.
Scientific Research Applications
2-anilino-1-(4-nitrophenyl)ethanone has been studied extensively for its potential use in medicinal chemistry. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-anilino-1-(4-nitrophenyl)ethanone has been tested against various cancer cell lines, and it has been found to inhibit the growth and proliferation of these cells. 2-anilino-1-(4-nitrophenyl)ethanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-anilino-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-14(10-15-12-4-2-1-3-5-12)11-6-8-13(9-7-11)16(18)19/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWGLSWEGSMGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B5870133.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B5870134.png)

![3-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5870140.png)

![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5870166.png)
![4-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5870172.png)
![methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate](/img/structure/B5870184.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methyl-3-phenylacrylamide](/img/structure/B5870191.png)
![1-ethyl-4-[(1-methylcyclohexyl)carbonyl]piperazine](/img/structure/B5870193.png)


![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)
